molecular formula C21H20O7 B1244433 Wailupemycin B

Wailupemycin B

Cat. No. B1244433
M. Wt: 384.4 g/mol
InChI Key: AMKBZANFPJYUOK-LRGNLBRXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Wailupemycin B is a natural product found in Streptomyces with data available.

Scientific Research Applications

Synthesis and Structural Analysis

Wailupemycin B, known for its highly substituted cyclohexanone core, has seen extensive studies focusing on its synthesis and structural analysis. Kirsch and Bach (2005) conducted a comprehensive study, exploring three different synthetic routes starting from (R)-(-)-carvone and (S)-(+)-carvone. Their work culminated in the total synthesis of (+)-wailupemycin B, confirming its absolute and relative configuration, providing a foundational understanding of its structure and potential for further chemical manipulation (Kirsch & Bach, 2005).

Bioactivity and Potential Applications

The biological activities and potential applications of Wailupemycin B derivatives have been a subject of interest in various studies. For instance, the discovery of Wailupemycins H and I, structurally related to Wailupemycin B, from marine algae-derived Streptomyces, revealed their role as α-glucosidase inhibitors, showcasing their potential in medical applications (Chen et al., 2016).

Enzymatic Synthesis

The enzymatic synthesis of Wailupemycin B and related compounds has also been explored. Cheng et al. (2007) reported the multienzyme total synthesis of Streptomyces maritimus enterocin and Wailupemycin B from simple benzoate and malonate substrates, demonstrating the potential for efficient, scalable production of these compounds (Cheng et al., 2007).

Molecular Diversity and Engineering

The molecular diversity of Wailupemycin B and its analogs has been a focal point, with studies aiming to expand the chemical diversity and potential applications of these compounds. Kalaitzis et al. (2009) highlighted this by generating 24 unnatural 5-deoxyenterocin and Wailupemycin F and G analogs, illustrating the adaptability and potential for creating a wide array of derivatives for various applications (Kalaitzis et al., 2009).

properties

Product Name

Wailupemycin B

Molecular Formula

C21H20O7

Molecular Weight

384.4 g/mol

IUPAC Name

(1R,3R,6R,8R)-3-hydroxy-8-[(4-methoxy-6-oxopyran-2-yl)methyl]-1-phenyl-9,10-dioxatricyclo[4.3.1.03,8]decan-4-one

InChI

InChI=1S/C21H20O7/c1-25-14-7-15(26-18(23)9-14)10-19-11-16-8-17(22)20(19,24)12-21(27-16,28-19)13-5-3-2-4-6-13/h2-7,9,16,24H,8,10-12H2,1H3/t16-,19-,20-,21+/m0/s1

InChI Key

AMKBZANFPJYUOK-LRGNLBRXSA-N

Isomeric SMILES

COC1=CC(=O)OC(=C1)C[C@]23C[C@@H]4CC(=O)[C@]2(C[C@@](O4)(O3)C5=CC=CC=C5)O

Canonical SMILES

COC1=CC(=O)OC(=C1)CC23CC4CC(=O)C2(CC(O4)(O3)C5=CC=CC=C5)O

synonyms

wailupemycin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Wailupemycin B
Reactant of Route 2
Wailupemycin B
Reactant of Route 3
Wailupemycin B
Reactant of Route 4
Wailupemycin B
Reactant of Route 5
Wailupemycin B
Reactant of Route 6
Wailupemycin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.